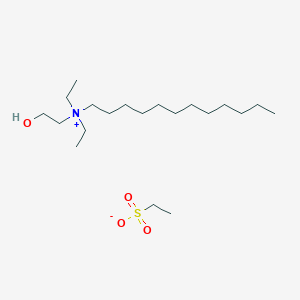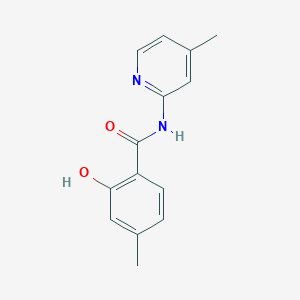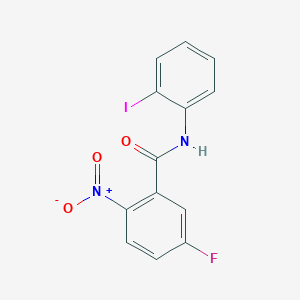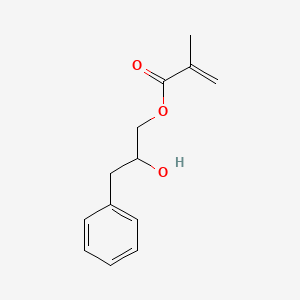![molecular formula C22H36O3S B14229889 2-[(1-Hydroxypentadecan-2-YL)sulfanyl]benzoic acid CAS No. 821768-51-8](/img/structure/B14229889.png)
2-[(1-Hydroxypentadecan-2-YL)sulfanyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Hydroxypentadecan-2-yl)sulfanyl]benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a hydroxyl group, and a sulfanyl group attached to a long aliphatic chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Hydroxypentadecan-2-yl)sulfanyl]benzoic acid typically involves multiple stepsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-Hydroxypentadecan-2-yl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfanyl group can be reduced to a thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction of the sulfanyl group can produce a thiol.
Wissenschaftliche Forschungsanwendungen
2-[(1-Hydroxypentadecan-2-yl)sulfanyl]benzoic acid has a range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-[(1-Hydroxypentadecan-2-yl)sulfanyl]benzoic acid exerts its effects involves interactions with various molecular targets. The hydroxyl and sulfanyl groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. These interactions can modulate cellular processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(1-Hydroxyhexadecan-2-yl)sulfanyl]benzoic acid
- 2-[(1-Hydroxyheptadecan-2-yl)sulfanyl]benzoic acid
Uniqueness
2-[(1-Hydroxypentadecan-2-yl)sulfanyl]benzoic acid is unique due to its specific aliphatic chain length and the presence of both hydroxyl and sulfanyl groups.
Eigenschaften
CAS-Nummer |
821768-51-8 |
|---|---|
Molekularformel |
C22H36O3S |
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
2-(1-hydroxypentadecan-2-ylsulfanyl)benzoic acid |
InChI |
InChI=1S/C22H36O3S/c1-2-3-4-5-6-7-8-9-10-11-12-15-19(18-23)26-21-17-14-13-16-20(21)22(24)25/h13-14,16-17,19,23H,2-12,15,18H2,1H3,(H,24,25) |
InChI-Schlüssel |
HNKWCOHZKPPXAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(CO)SC1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate](/img/structure/B14229809.png)

![([1,1'-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane](/img/structure/B14229819.png)
![4H-Imidazo[1,2-C][1,3,5]thiadiazine](/img/structure/B14229836.png)
![Methyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14229844.png)


![2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14229858.png)





